molecular formula C8H4BrClO B11755662 2-Bromo-7-chlorobenzofuran

2-Bromo-7-chlorobenzofuran

Cat. No.: B11755662
M. Wt: 231.47 g/mol
InChI Key: OEIUAHZEKYTEQQ-UHFFFAOYSA-N
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Description

2-Bromo-7-chlorobenzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chlorobenzofuran typically involves the bromination and chlorination of benzofuran derivatives. One common method includes the coupling of 2-bromo-4-chlorophenol with 4′-methoxypropiophenone, followed by cyclization under optimized conditions . Another approach involves the reaction of 2-bromoacetophenone with 2′,6′-dihydroxyacetophenone under modified Rap–Stoermer reaction conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-chlorobenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols, leading to the formation of substituted benzofuran derivatives.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to introduce functional groups like carboxylic acids.

    Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce specific functional groups within the compound.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) under basic conditions.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous solvents.

Major Products:

  • Substituted benzofuran derivatives.
  • Oxidized products like carboxylic acids.
  • Reduced products depending on the functional groups present.

Scientific Research Applications

2-Bromo-7-chlorobenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-7-chlorobenzofuran is not fully elucidated. its biological activities are thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. For instance, benzofuran derivatives have been shown to inhibit microbial growth by targeting bacterial enzymes .

Comparison with Similar Compounds

  • 2-Bromo-5-chlorobenzofuran
  • 2-Bromo-7-fluorobenzofuran
  • 2-Bromo-7-iodobenzofuran

Comparison: 2-Bromo-7-chlorobenzofuran is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other halogenated benzofurans, it may exhibit different pharmacological profiles and reactivity patterns, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C8H4BrClO

Molecular Weight

231.47 g/mol

IUPAC Name

2-bromo-7-chloro-1-benzofuran

InChI

InChI=1S/C8H4BrClO/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-4H

InChI Key

OEIUAHZEKYTEQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=C2)Br

Origin of Product

United States

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